Ethyl diphenylphosphinite

Catalog No.
S703533
CAS No.
719-80-2
M.F
C14H15OP
M. Wt
230.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diphenylphosphinite

CAS Number

719-80-2

Product Name

Ethyl diphenylphosphinite

IUPAC Name

ethoxy(diphenyl)phosphane

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

InChI

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

JCRCPEDXAHDCAJ-UHFFFAOYSA-N

SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2

Origin and Significance

EDPP is not naturally occurring. It is a synthetic compound synthesized for its valuable role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules, essential for developing new drugs, materials, and functional molecules [].


Molecular Structure Analysis

EDPP possesses a phosphorus atom (P) covalently bonded to two phenyl groups (C6H5) and an ethoxy group (C2H5O). The central P atom also has a lone pair of electrons, crucial for its role as a ligand [].

Here are some key features of its structure:

  • Tetrahedral geometry: The phosphorus atom adopts a tetrahedral geometry with the three substituents and the lone pair arranged around it [].
  • Aromatic rings: The presence of two phenyl groups introduces aromatic character to the molecule, contributing to its stability [].

Chemical Reactions Analysis

Synthesis

EDPP can be synthesized through the reaction of diphenylphosphine chloride (Ph2PCl) with ethanol (C2H5OH) in the presence of a base like triethylamine (Et3N) [].

Balanced chemical equation:

Ph2PCl + EtOH + Et3N -> EDPP + Et3N•HCl

Cross-Coupling Reactions

EDPP acts as a ligand in numerous palladium-catalyzed cross-coupling reactions. These reactions involve forming a carbon-carbon bond between two organic fragments. Here are some examples:

  • Suzuki-Miyaura coupling: Arylboronic acids react with aryl or vinyl halides to form biaryl or styrene derivatives [].
  • Sonogashira coupling: Alkynes couple with aryl or vinyl halides to form substituted alkynes [].
  • Negishi coupling: Organozinc reagents react with aryl or vinyl halides to form biaryl or alkenyl derivatives [].

Decomposition

EDPP can decompose upon prolonged heating or exposure to strong acids or bases, potentially releasing toxic fumes containing phosphorus oxides.


Physical And Chemical Properties Analysis

  • Molecular Formula: C14H15OP
  • Molecular Weight: 230.24 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: 179-180 °C (14 mm Hg) []
  • Solubility: Soluble in most organic solvents like dichloromethane, toluene, and THF []
  • Stability: Air- and moisture-sensitive []

EDPP functions as a bidentate ligand, meaning it donates two electron pairs to the palladium center in a cross-coupling reaction. This creates a coordinatively unsaturated palladium complex that activates the organic electrophiles (aryl/vinyl halides) for subsequent nucleophilic attack by the other coupling partner [].

Ligand in Organometallic Chemistry:

EDPP serves as a ligand in organometallic chemistry, forming complexes with various transition metals. Its lone pair of electrons on the phosphorus atom donates to the metal center, influencing the complex's stability, reactivity, and catalytic properties. Studies have shown EDDP to be an effective ligand in:

  • Homogeneous Catalysis

    EDDP-based catalysts are explored for various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. For instance, research shows its effectiveness in palladium-catalyzed Suzuki-Miyaura couplings for efficient C-C bond formation.

  • Activation of Small Molecules

    EDDP complexes can activate small molecules like hydrogen, carbon monoxide, and dinitrogen. This activation paves the way for further reactions and potential applications in areas like fuel cells and artificial nitrogen fixation [].

Organocatalyst in Organic Synthesis:

Beyond its role as a ligand, EDDP exhibits catalytic activity itself in various organic reactions. Its phosphorus atom acts as a Lewis base, facilitating bond formation and cleavage. EDDP finds application in:

  • C-C Bond Formation Reactions

    EDDP efficiently catalyzes the aldol condensation and Mannich reactions, forming valuable carbon-carbon bonds in organic molecules.

  • Asymmetric Catalysis

    Researchers are exploring the use of chiral EDDP derivatives for asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.

Precursor for Other Phosphorus-based Compounds:

EDPP serves as a valuable starting material for the synthesis of various phosphorus-based compounds with diverse applications. These include:

  • Phosphine Oxides

    Oxidation of EDDP yields ethoxydiphenylphosphine oxide (EDPO), a commonly used ligand in coordination chemistry and organic synthesis.

  • Phosphonium Salts

    Reaction of EDDP with alkylating agents leads to the formation of phosphonium salts, employed in various applications, including ionic liquids and catalyst design.

  • Ring-Opening Polymerization: It serves as an initiator for the ring-opening polymerization of ε-caprolactone and δ-valerolactone, utilizing a dual-role mechanism that involves both activation of the monomer and reversible chain end deactivation .
  • Tavs Reaction: Ethyl diphenylphosphinite reacts with o-halobenzaldimines in the presence of nickel(II) to produce various substituted products, demonstrating its utility in synthetic organic chemistry .
  • Michaelis-Arbuzov Reaction: This compound can also participate in Michaelis-Arbuzov reactions, which are important for synthesizing phosphonates under mild conditions .

The synthesis of ethyl diphenylphosphinite typically involves the following methods:

  • Phosphination of Phenols: One common approach is the reaction of phenols with phosphorus trichloride followed by treatment with ethanol. This process yields ethyl diphenylphosphinite along with by-products that must be purified away.
  • Direct Phosphinylation: Another method involves direct phosphinylation of diphenyl phosphine oxide with ethyl iodide under basic conditions, facilitating the formation of ethyl diphenylphosphinite.

These methods highlight the versatility of ethyl diphenylphosphinite's synthesis, allowing for variations depending on available reagents and desired purity levels.

Ethyl diphenylphosphinite has several applications:

  • Polymer Chemistry: Its primary application lies in polymer chemistry, where it acts as an initiator for controlled/living ring-opening polymerization, leading to well-defined polymers with specific molar masses and dispersities .
  • Antioxidant Properties: Polymers synthesized using ethyl diphenylphosphinite exhibit self-antioxidant properties, making them suitable for various commercial applications where oxidative stability is crucial .
  • Synthetic Reagent: It is also employed in organic synthesis as a reagent for producing phosphonates and other phosphorus-containing compounds.

Interaction studies involving ethyl diphenylphosphinite focus on its reactivity with various substrates. For instance:

  • Reactivity with Halobenzaldimines: The interaction with o-halobenzaldimines demonstrates its ability to facilitate substitution reactions under mild conditions, showcasing its potential as a versatile synthetic intermediate .
  • Catalytic Mechanisms: Studies on its catalytic behavior reveal insights into the mechanisms by which it activates monomers during polymerization processes, emphasizing the importance of medium acidity in controlling reaction pathways .

Ethyl diphenylphosphinite shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diphenyl phosphine oxidePhosphine oxideActs as a precursor for various phosphine derivatives.
Triphenyl phosphineTriaryl phosphineKnown for strong nucleophilic properties; used in catalysis.
Phenyl phosphonic acidPhosphonic acidUtilized in agricultural chemicals; less stable than phosphinites.
Methyl diphenylphosphiniteMethyl-substituted phosphiniteSimilar reactivity but different steric effects due to methyl group.

Ethyl diphenylphosphinite stands out due to its dual role as both a catalyst and an initiator in polymerization processes, along with its self-antioxidant properties that enhance the stability of resultant polymers.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (66.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

719-80-2

Wikipedia

Ethyl diphenylphosphinite

Dates

Modify: 2023-08-15

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